Pyclock
Overview
Description
“Pyclock” appears to refer to two different entities based on the search results. One is a simple digital clock for the terminal . It is a project developed by 01Studio and is an open-source weather clock project . The other is a phosphonium salt derived from 6-Cl-HOBt, which is a highly reactive coupling agent particularly useful in peptide synthesis .
Synthesis Analysis
The phosphonium salt version of Pyclock is derived from 6-Cl-HOBt and is used as a highly reactive coupling agent in peptide synthesis . It has been found to be more reactive than PyBOP in activating hindered amino acids such as Fmoc-Aib-OH .
Molecular Structure Analysis
The molecular structure of Pyclock is represented by the formula C18H27ClF6N6OP2 .
Chemical Reactions Analysis
Pyclock, in the context of peptide synthesis, is used as a coupling agent. The reaction of protected amino acids with Pyclock in the presence of a base generates the corresponding 6-chloro-1-benzotriazolyl (Cl-OBt) ester . These active esters are considerably more reactive than those produced when using PyBOP or HBTU, owing to 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) being more acidic than HOBt .
Scientific Research Applications
PyClaw for Wave Propagation Problems PyClaw offers a balance between usability, generality, and performance in scientific software, especially for solving hyperbolic PDEs. It combines Python's user-friendliness with Fortran's computational efficiency, scaling up to the largest supercomputers. PyClaw is notable for its accessibility and scalability in computational science, especially in fields involving wave propagation and fluid dynamics (Ketcheson et al., 2011).
PyClone in Cancer Research PyClone is a statistical model for inferring clonal population structures in cancer. As a Bayesian clustering method, it groups somatic mutations into clonal clusters, considering cellular prevalence and allelic imbalances. This tool is critical for understanding the complex cellular composition of tumors, aiding in cancer research (Roth et al., 2014).
Vortex Structures in Nanodisks Research on the switching behavior of vortex structures in nanodisks, including Co- and permalloy (Py) nanodisks, has significant implications for nanotechnology and materials science. This study, focusing on magnetization reversal and vortex helicity in nanodisks, contributes to the understanding of magnetic properties at the nanoscale (Pulwey et al., 2001).
Attoclock Measurements in Physics The attoclock, a novel experimental tool, measures attosecond dynamics in atomic scales, providing zero tunneling delay time for helium and argon atoms. This research is pivotal in the field of atomic and molecular physics, contributing to our understanding of electron dynamics and ionization processes (Pfeiffer et al., 2013).
VirtualClock in Network Traffic Control VirtualClock, a traffic control algorithm for high-speed packet-switched networks, ensures guaranteed throughput and low queuing delay. This research is essential in computer science, particularly in improving the efficiency and reliability of network traffic management (Zhang, 1991).
PyFR for Computational Fluid Dynamics PyFR, a Python-based HPC framework, uses OpenCL for scalable simulations in computational fluid dynamics. Its performance portability across various hardware platforms makes it significant for scientific computing and engineering applications (Witherden & Vincent, 2020).
PyClustering in Data Mining PyClustering, a library for data mining, plays a crucial role in automatic categorization and dataset exploration across various scientific and industrial sectors. Its wide range of clustering algorithms and methods facilitates research in data analysis and pattern recognition (Novikov, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6-chlorobenzotriazol-1-yl)oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN6OP.F6P/c19-16-7-8-17-18(15-16)25(21-20-17)26-27(22-9-1-2-10-22,23-11-3-4-12-23)24-13-5-6-14-24;1-7(2,3,4,5)6/h7-8,15H,1-6,9-14H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZCQEPNBRAYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)ON4C5=C(C=CC(=C5)Cl)N=N4.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClF6N6OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyclock | |
CAS RN |
893413-42-8 | |
Record name | (6-Chloro-1H-benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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